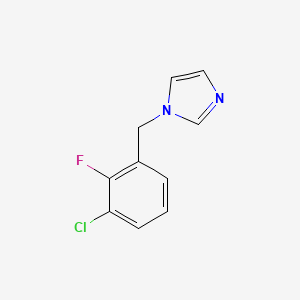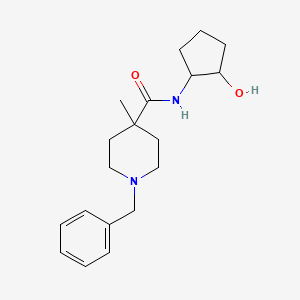![molecular formula C18H24FN3O B7643921 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been found to have potential applications in various scientific research fields, including medicinal chemistry and neuroscience.
作用机制
The mechanism of action of 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine is not fully understood. However, it has been reported to bind to certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. It has also been found to modulate the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce cell death. In vivo studies have demonstrated its potential as a neuroprotective agent and a modulator of dopamine transmission in the brain.
实验室实验的优点和局限性
One of the advantages of using 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for precise and specific modulation of neuronal activity. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored and controlled.
未来方向
There are several future directions for the scientific research on 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and ion channels in the brain. Additionally, future research could focus on developing more selective and potent derivatives of this compound for use in lab experiments and potential therapeutic applications.
合成方法
The synthesis of 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine has been reported in the literature. One of the methods involves the reaction of 4-fluorophenylpropan-2-ol with 1-methyl-4-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, which is then reduced to the corresponding amine using palladium on carbon. The amine is then reacted with morpholine in the presence of acetic acid to yield the final product.
科学研究应用
4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine has been found to have potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, it has been used as a tool to study the function of certain receptors in the brain.
属性
IUPAC Name |
4-[2-(4-fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-14(15-4-6-17(19)7-5-15)11-22-8-9-23-18(2,13-22)16-10-20-21(3)12-16/h4-7,10,12,14H,8-9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSDZLVMBVRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC(C1)(C)C2=CN(N=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)